molecular formula C16H23NO B5346189 N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide

N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide

Cat. No.: B5346189
M. Wt: 245.36 g/mol
InChI Key: UQKNSTVJSIFTKO-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide is a chemical compound with a unique structure that includes a cyclopentanecarboxamide moiety attached to a 2,5-dimethylphenyl group via an ethyl linker

Properties

IUPAC Name

N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-11-8-9-12(2)15(10-11)13(3)17-16(18)14-6-4-5-7-14/h8-10,13-14H,4-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKNSTVJSIFTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199033
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide typically involves the reaction of 2,5-dimethylphenylacetic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired carboxamide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,4-dimethylphenyl)ethyl]cyclopentanecarboxamide
  • N-[1-(2,6-dimethylphenyl)ethyl]cyclopentanecarboxamide
  • N-[1-(3,5-dimethylphenyl)ethyl]cyclopentanecarboxamide

Uniqueness

N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and applications compared to its similar compounds.

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